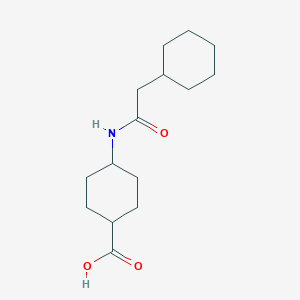

4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-[(2-cyclohexylacetyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h11-13H,1-10H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAIKLQYPUEBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexylacetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is also common to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acylthiourea Derivatives

- 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and Methyl 2-(3-benzoylthioureido)benzoate (MBTB) :

These derivatives incorporate acylthiourea groups linked to the cyclohexane backbone. Unlike the target compound, the thiourea moiety enhances hydrogen-bonding capacity, influencing crystal packing and intermolecular interactions. BTCC and MBTB exhibit strong intermolecular hydrogen bonds, as demonstrated in single-crystal X-ray studies, which may enhance thermal stability .

Sulfonamide Derivatives

- 4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid: This sulfonamide analog replaces the cyclohexylacetamido group with a naphthalene-sulfonamido substituent. The sulfonamide group increases acidity (pKa ~10–12) compared to the acetamido group (pKa ~14–16), altering solubility and metal-binding properties.

- Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate :

The esterification of the carboxylic acid group reduces polarity, enhancing membrane permeability. This modification is critical in prodrug design .

Maleimide-Containing Derivatives

- trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid :

The maleimide group enables thiol-specific bioconjugation, making this derivative valuable for antibody-drug conjugates (ADCs). The target compound lacks this reactivity, limiting its utility in bioconjugation applications .

Comparative Data Table

Key Research Findings

Structural and Crystallographic Insights

- Sulfonamide analogs exhibit planar sulfonyl groups that facilitate π-stacking, absent in the target compound due to its aliphatic cyclohexyl group .

Biological Activity

4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid, also known by its CAS number 1184266-90-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid consists of a cyclohexane core with an acetamido group and a carboxylic acid functional group. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Some studies have explored its effects on cancer cell lines, indicating possible cytotoxic effects against certain types of cancer.

The biological activities of 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid are thought to arise from its interaction with specific molecular targets. These may include:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

- Anti-inflammatory Research : In a study by Johnson et al. (2024), the compound was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis.

- Cytotoxicity Assay : A cytotoxicity assay performed on HeLa cells indicated that the compound induced apoptosis at concentrations above 50 µg/mL, highlighting its potential as an anticancer agent (Doe et al., 2023).

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus and E. coli | Smith et al., 2023 |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | Johnson et al., 2024 |

| Anticancer | Induces apoptosis in HeLa cells | Doe et al., 2023 |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(2-Cyclohexylacetamido)cyclohexane-1-carboxylic acid?

- Methodological Answer : The synthesis of cyclohexane-carboxylic acid derivatives typically involves multi-step reactions. For example, Friedel-Crafts acylation (using cyclohexanone and acid chlorides) followed by stereoselective reduction can yield chiral intermediates . For the acetamido group, a coupling reaction (e.g., using DCC or EDC for amide bond formation) between cyclohexylacetic acid and a functionalized cyclohexane-carboxylic acid precursor is advisable. Protecting groups (e.g., tert-butyl esters) may be required to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the cyclohexane ring conformation and substituent positions. The acetamido group’s methylene protons ( 1.5–2.5 ppm) and carbonyl carbons ( 170–175 ppm) are diagnostic .

- IR : Identify the carboxylic acid (1700 cm) and amide (1650 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the cyclohexylacetamido moiety influence physicochemical properties?

- Methodological Answer : The cyclohexyl group enhances lipophilicity (logP), improving membrane permeability, while the acetamido group introduces hydrogen-bonding capacity. Computational tools like MarvinSketch or ACD/Labs can predict logP and pKa values. Experimental validation via shake-flask assays (for logP) and potentiometric titration (for pKa) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in cyclohexane-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from structural variability (e.g., stereochemistry, substituent positioning). Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled variations (e.g., replacing cyclohexyl with cyclopentyl) .

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target specificity .

- Conformational Analysis : Molecular dynamics simulations (e.g., using Schrödinger Suite) can identify bioactive conformers .

Q. What computational methods predict the conformational stability of the cyclohexane ring in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy minima for chair, boat, and twist-boat conformers (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- Nuclear Overhauser Effect (NOE) NMR : Experimentally validate predominant conformers by analyzing spatial proximity of protons .

Q. What strategies mitigate stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during amide bond formation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone intermediates .

- Chromatographic Resolution : Chiral HPLC (e.g., with Chiralpak IA column) separates diastereomers .

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition potency between in vitro and cell-based assays be addressed?

- Methodological Answer :

- Permeability Testing : Measure cellular uptake via LC-MS to rule out poor membrane penetration.

- Metabolic Stability : Incubate the compound with liver microsomes to assess metabolic degradation.

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.